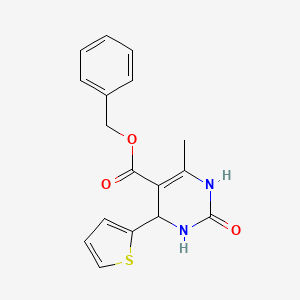

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Chemical Classification and Nomenclature

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the heterocyclic compound classification, specifically within the tetrahydropyrimidine family. The compound bears the Chemical Abstracts Service registry number 312623-13-5 and possesses the molecular formula C17H16N2O3S with a molecular weight of 328.4 grams per mole. The systematic nomenclature reflects the complex structural architecture, incorporating multiple functional groups and ring systems that define its chemical identity.

The International Union of Pure and Applied Chemistry designation for this compound is benzyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate. Alternative nomenclature systems have generated various synonymous designations, including benzyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-5-pyrimidinecarboxylic acid phenylmethyl ester. These nomenclature variations reflect the different systematic approaches to describing the compound's structural complexity while maintaining chemical accuracy and specificity.

The compound's classification within the broader context of heterocyclic chemistry places it among the six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure. This positioning distinguishes pyrimidine derivatives from other diazines such as pyrazine and pyridazine, which feature nitrogen atoms at different ring positions. The tetrahydropyrimidine core represents a saturated version of the aromatic pyrimidine ring system, providing enhanced chemical stability and modified pharmacological properties compared to fully aromatic analogs.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.4 g/mol |

| Chemical Abstracts Service Number | 312623-13-5 |

| International Union of Pure and Applied Chemistry Name | benzyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Simplified Molecular-Input Line-Entry System | CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |

Historical Context and Development

The historical development of benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is intrinsically linked to the pioneering work of Pietro Biginelli, the Italian chemist who revolutionized tetrahydropyrimidine synthesis in the late nineteenth century. Born on July 25, 1860, in Palazzolo Vercellese, Biginelli studied under Icilio Guareschi at the University of Turin before developing his groundbreaking multicomponent reaction methodology. His initial investigations, conducted at the University of Florence in 1891, led to the discovery of a three-component reaction between urea, ethyl acetoacetate, and aldehydes, subsequently known as the Biginelli reaction.

Biginelli's original work in 1893 initially mischaracterized the reaction products as open-chain acyclic structures, specifically alpha-benzuramido-crotonacetic ester derivatives. However, subsequent investigations revealed that the actual products were cyclic pyrimidine derivatives, a correction that Biginelli himself acknowledged and expanded upon in later studies. This foundational discovery established the synthetic framework that would eventually enable the preparation of complex tetrahydropyrimidine derivatives, including the specific benzyl ester compounds that emerged in modern pharmaceutical research.

The evolution from Biginelli's original methodology to contemporary synthetic approaches has witnessed significant mechanistic refinements and catalytic improvements. The reaction mechanism, initially proposed by Sweet in 1973 and subsequently refined by Kappe in 1997, demonstrates the sophisticated understanding of multicomponent reaction pathways that has developed over more than a century of research. These mechanistic insights have facilitated the rational design of tetrahydropyrimidine derivatives with specific structural features, including the incorporation of thiophene substituents and benzyl ester functionalities characteristic of the target compound.

Modern synthetic developments have extended the original Biginelli methodology to accommodate diverse aromatic aldehydes, including thiophene-containing derivatives, thereby enabling access to structurally sophisticated tetrahydropyrimidines. The incorporation of thiophene-2-carbaldehyde as a reaction component represents a significant advancement in reaction scope, providing access to sulfur-containing heterocyclic products with enhanced biological activity profiles. These developments have positioned benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate within a rich historical context of continuous synthetic innovation and mechanistic understanding.

Position in Heterocyclic Chemistry

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the convergence of multiple important structural motifs in contemporary organic chemistry. The compound incorporates the fundamental pyrimidine core, one of the three primary diazine ring systems that form the backbone of numerous biologically active molecules. Pyrimidines, characterized by nitrogen atoms at the 1 and 3 positions of the six-membered ring, constitute essential components of nucleic acids, including cytosine, thymine, and uracil.

The tetrahydropyrimidine framework represents a partially saturated derivative of the aromatic pyrimidine system, providing enhanced conformational flexibility and modified electronic properties compared to fully aromatic analogs. This structural modification has profound implications for molecular recognition, binding affinity, and metabolic stability in biological systems. The reduction of the pyrimidine ring system eliminates the aromatic character while preserving the fundamental nitrogen-containing heterocycle that serves as a pharmacophoric element in numerous therapeutic agents.

The incorporation of the thiophene substituent at the 4-position introduces an additional layer of structural complexity and biological relevance. Thiophene represents a five-membered sulfur-containing heterocycle that frequently appears in pharmaceutical compounds due to its unique electronic properties and metabolic characteristics. The presence of both six-membered tetrahydropyrimidine and five-membered thiophene ring systems within a single molecular framework exemplifies the sophisticated structural architectures achievable through modern synthetic methodologies.

The benzyl ester functionality at the 5-position provides additional structural diversity and potential for chemical modification. Ester groups serve as versatile functional handles for subsequent derivatization reactions, including hydrolysis to carboxylic acids, reduction to alcohols, or aminolysis to amides. This functional group versatility positions the compound as a valuable synthetic intermediate for accessing structurally related analogs with modified biological activities.

| Structural Component | Ring System | Heteroatoms | Biological Significance |

|---|---|---|---|

| Tetrahydropyrimidine | Six-membered | Two nitrogen atoms | Nucleic acid base analog |

| Thiophene | Five-membered | One sulfur atom | Enhanced metabolic stability |

| Benzyl group | Six-membered | None | Lipophilicity modifier |

| Carboxylate ester | Acyclic | Two oxygen atoms | Synthetic versatility |

Significance in Tetrahydropyrimidine Research

The significance of benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate within contemporary tetrahydropyrimidine research extends across multiple dimensions of pharmaceutical science and medicinal chemistry. Tetrahydropyrimidine derivatives have emerged as privileged scaffolds in drug discovery, exhibiting diverse biological activities including antimicrobial, anticancer, antiviral, and antihypertensive properties. The structural resemblance to nucleic acid bases provides these compounds with inherent biological relevance and potential for molecular recognition in biological systems.

Recent research investigations have demonstrated the exceptional biological activity profiles of tetrahydropyrimidine derivatives bearing benzyl ester functionalities at the 5-position. Studies have revealed that compounds with benzyl ester groups exhibit enhanced cytotoxic activities against cancer cell lines, including HeLa and MCF-7, compared to their ethyl ester analogs. The specific structural features of benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, particularly the thiophene substituent and benzyl ester combination, position it within the most promising structural classes for therapeutic development.

The compound's significance is further enhanced by its accessibility through established synthetic methodologies, particularly the Biginelli reaction, which enables efficient one-pot synthesis under mild reaction conditions. Recent mechanistic studies have revealed that the Biginelli reaction operates through a urea-catalyzed organocatalytic pathway, providing insights into reaction optimization and scope expansion. These mechanistic developments have facilitated the rational design of tetrahydropyrimidine libraries for biological screening and structure-activity relationship studies.

Contemporary research has also explored the α-glucosidase inhibitory activities of tetrahydropyrimidine derivatives, revealing their potential as antidiabetic agents. The structural diversity achievable through systematic variation of substituents at key positions enables fine-tuning of biological activities and selectivity profiles. The thiophene-containing derivatives, exemplified by benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, represent particularly attractive targets for antimicrobial drug development due to their unique electronic properties and metabolic characteristics.

The compound's position within tetrahydropyrimidine research is further strengthened by its potential as a synthetic intermediate for accessing more complex molecular architectures. The benzyl ester functionality provides a versatile handle for chemical transformations, enabling the preparation of diverse analogs through esterification, hydrolysis, and coupling reactions. This synthetic versatility positions the compound as a valuable building block for medicinal chemistry programs focused on tetrahydropyrimidine-based therapeutic agents.

| Research Domain | Biological Activity | Cell Lines/Targets | Significance |

|---|---|---|---|

| Cancer Research | Cytotoxic activity | HeLa, MCF-7, K562 | Enhanced potency with benzyl esters |

| Antimicrobial Studies | Broad-spectrum activity | Gram-positive and Gram-negative bacteria | Thiophene substitution benefits |

| Antidiabetic Research | α-Glucosidase inhibition | Enzyme-based assays | Novel mechanism of action |

| Antiviral Investigation | Anti-Human Immunodeficiency Virus activity | Viral replication assays | Nucleoside analog properties |

Properties

IUPAC Name |

benzyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-14(16(20)22-10-12-6-3-2-4-7-12)15(19-17(21)18-11)13-8-5-9-23-13/h2-9,15H,10H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISBOJIHFHAQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392751 | |

| Record name | Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-13-5 | |

| Record name | Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea under acidic conditions . The reaction can be carried out in a one-pot manner, making it efficient and convenient for producing a variety of dihydropyrimidinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and solvents that facilitate the reaction. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The thiophene ring and the benzyl group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological profile.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity:

Research has shown that compounds similar to benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial properties. The incorporation of thiophene rings is known to improve the efficacy against various bacterial strains. Studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies . -

Anticancer Properties:

The compound has been investigated for its anticancer effects. A study demonstrated that derivatives with similar structures could induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the thiophene moiety is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets . -

CNS Activity:

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in central nervous system (CNS) applications. Compounds with similar scaffolds have been identified as ligands for GABA receptors, suggesting potential use in treating anxiety and depression disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines; potential for drug development. |

| Study C | CNS Applications | Identified as a GABA receptor modulator; potential for anxiety treatment. |

Synthesis and Derivative Development

The synthesis of benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods involving cyclization reactions and functional group modifications. Researchers have explored several synthetic pathways to create derivatives that may enhance biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on β-secretase is attributed to its ability to bind to the enzyme’s active site, preventing the cleavage of the β-amyloid precursor protein . This interaction disrupts the formation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

The thiophen-2-yl group at position 4 distinguishes this compound from other DHPM derivatives. Key comparisons include:

- Thiophen-2-yl vs.

- Biological Activity: The thiophen-2-yl variant exhibits moderate thymidine phosphorylase inhibitory activity (IC50 = 47.1 µM), outperforming the 3,4-dimethoxyphenyl analog (IC50 = 59.0 µM) but underperforming relative to the 4-(dimethylamino)phenyl derivative (IC50 = 92.3 µM) .

Ester Group Variations at Position 5

The benzyl ester group influences lipophilicity and bioavailability. Comparisons with ethyl and methyl esters include:

- Synthetic Accessibility : Ethyl and methyl esters are typically synthesized in higher yields (47–66%) under Biginelli conditions , whereas benzyl esters may require optimized protocols to mitigate steric hindrance.

Key Research Findings and Implications

Substituent-Driven Activity: The 4-position substituent critically modulates bioactivity, with electron-donating groups (e.g., dimethylamino) enhancing enzyme inhibition .

Ester Group Impact : Benzyl esters may offer prolonged metabolic stability compared to smaller esters, though this requires experimental validation .

Synthetic Challenges: Lower yields for thiophen-2-yl derivatives (47–57% vs. >90% for dimethylamino analogs) highlight the need for optimized catalytic systems .

Biological Activity

Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 312623-13-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.39 g/mol |

| CAS Number | 312623-13-5 |

| Chemical Structure | Chemical Structure |

Structural Features

The compound features a tetrahydropyrimidine core with a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various tetrahydropyrimidine derivatives, benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases.

Research Findings: Antioxidant Potential

A study evaluated the antioxidant activity of several derivatives and found that benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate had an IC50 value of approximately 25 µg/mL in DPPH radical scavenging assays .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been shown to inhibit pro-inflammatory cytokines in cell cultures.

Mechanism of Action

Research indicates that benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate reduces the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory conditions.

Potential Therapeutic Uses

Given its diverse biological activities, benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may have several therapeutic applications:

- Antimicrobial Agent : Effective against resistant strains of bacteria.

- Antioxidant Supplement : Potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Drug : Possible application in treating autoimmune diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The Biginelli reaction is a robust method for synthesizing dihydropyrimidinone (DHPM) derivatives. For the target compound, a three-component condensation of thiophene-2-carboxaldehyde, benzyl acetoacetate, and urea/thiourea under acidic conditions is typical. Catalysts like HCl or Lewis acids (e.g., FeCl₃) in ethanol or acetic acid at reflux (80–100°C) yield the product. Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography is recommended to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regioselectivity and substituent positions. ¹H NMR can verify the thiophen-2-yl group via aromatic proton splitting patterns (e.g., doublet of doublets for C3 and C5 protons) .

- X-ray Crystallography : Determine absolute configuration and molecular packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures, with H-atoms placed via riding models .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ in ESI+ mode) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and PART for disordered regions. Validate with tools like PLATON/ADDSYM to check for missed symmetry . For example, in similar DHPM derivatives, deviations in puckering (e.g., flattened boat conformations) require careful restraint application (e.g., FLAT for planar groups) .

Q. How does the thiophen-2-yl substituent influence biological activity compared to other aryl groups?

In thymidine phosphorylase (TP) inhibition studies, thiophen-2-yl derivatives show moderate IC₅₀ values (e.g., 38.1 µM vs. 47.1 µM for thiophen-3-yl), attributed to enhanced π-stacking from the sulfur atom’s electron-rich nature. However, cytotoxicity (e.g., 404.6 µM IC₅₀) may limit therapeutic utility. Compare with phenyl or methoxyphenyl analogs to assess substituent effects on selectivity .

Q. What strategies address regioselectivity challenges in DHPM synthesis?

Regioselectivity in the Biginelli reaction is influenced by steric and electronic factors. For thiophen-2-yl derivatives, the aldehyde’s electron density directs cyclocondensation. Using microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield and reduces byproducts. Computational modeling (DFT) can predict favorable transition states for regioselective formation .

Q. How can computational tools enhance structural validation and activity prediction?

- Molecular Docking : Use AutoDock Vina to predict TP binding modes, focusing on hydrogen bonds (e.g., between the 2-oxo group and Arg202) and hydrophobic interactions with the thiophene ring .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivatization for improved activity .

- ORTEP-3 : Visualize thermal ellipsoids and validate anisotropic displacement parameters during crystallographic refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.